5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
- It combines a chromone (4H-chromen-7-yl) moiety with an amino acid derivative (3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate).
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a chromone scaffold and then introduce the amino acid side chain.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include esterification, amidation, and sulfonation.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like acyl chlorides, amines, and sulfonating agents are used in its synthesis.
Major Products: The primary product is the target compound itself, but intermediates and byproducts may also form.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations focus on its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antioxidant effects.
Industry: Applications could include drug development or materials science.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- It could modulate enzyme activity, receptor binding, or signal transduction pathways.
Comparison with Similar Compounds
Unique Features: Its combination of chromone and amino acid elements sets it apart.
Similar Compounds: Two related compounds are worth mentioning
Biological Activity
5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate, a complex chromene derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₇H₁₈N₄O₅S
- Molecular Weight : 378.41 g/mol
- CAS Number : 956793-68-3
The biological activity of this compound can be attributed to its structural features, particularly the chromene moiety, which is known for various pharmacological effects. Key mechanisms include:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinesterases and cyclooxygenase enzymes, which are crucial in neurodegenerative diseases and inflammation respectively .
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous diseases .
- Cytotoxic Effects : Studies have indicated that this compound exhibits cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .
In Vitro Studies
Numerous studies have evaluated the biological activity of related compounds and derivatives:
Compound | Target | IC₅₀ (µM) | Reference |
---|---|---|---|
5-Hydroxy-4-oxo-2-phenylchromene | AChE | 15.2 - 34.2 | |
5-Hydroxy Derivative | BChE | 9.2 | |
Chromene Derivative | COX-2 | Moderate Inhibition |
These findings highlight the compound's potential effectiveness in modulating enzymatic activity relevant to Alzheimer's disease and inflammatory conditions.
Case Studies
- Anticancer Activity : In a study assessing various chromene derivatives, significant cytotoxic effects were observed against MCF-7 breast cancer cells, with some derivatives exhibiting IC₅₀ values as low as 10 µM .
- Neuroprotective Effects : Another investigation demonstrated that certain derivatives could protect neuronal cells from oxidative damage, suggesting therapeutic implications for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure of 5-Hydroxy-4-oxo-2-phenylchromene is pivotal in determining its biological activity. Variations in substituents on the chromene ring significantly influence its interaction with biological targets:
- Electron-Withdrawing Groups : Enhance inhibitory activity against cholinesterases.
- Hydroxyl Groups : Contribute to antioxidant properties by stabilizing free radicals.
Properties
Molecular Formula |
C27H25NO7S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C27H25NO7S/c1-16(2)26(28-36(32,33)20-11-9-17(3)10-12-20)27(31)34-19-13-21(29)25-22(30)15-23(35-24(25)14-19)18-7-5-4-6-8-18/h4-16,26,28-29H,1-3H3/t26-/m0/s1 |
InChI Key |
ZIFTUWORMFTAEC-SANMLTNESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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